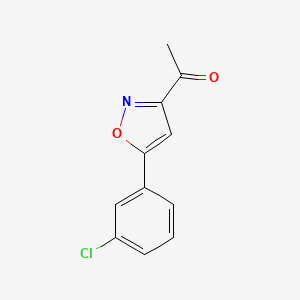![molecular formula C9H9NO3S B8775822 6-Methyl-2-(methylsulfonyl)benzo[d]oxazole CAS No. 791594-35-9](/img/structure/B8775822.png)
6-Methyl-2-(methylsulfonyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(methylsulfonyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C9H9NO3S. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by a benzoxazole ring substituted with a methyl group and a methylsulfonyl group, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(methylsulfonyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzoxazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various functionalized benzoxazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Methyl-2-(methylsulfonyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(methylsulfonyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor it interacts with.
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound, which lacks the methyl and methylsulfonyl substituents.
2-Methylbenzoxazole: Similar structure but with a methyl group at the 2-position.
2-(Methylsulfonyl)benzoxazole: Similar structure but with a methylsulfonyl group at the 2-position.
Uniqueness: 6-Methyl-2-(methylsulfonyl)benzo[d]oxazole is unique due to the presence of both a methyl and a methylsulfonyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain biological targets and improve its solubility and stability compared to its analogs.
Propriétés
Numéro CAS |
791594-35-9 |
|---|---|
Formule moléculaire |
C9H9NO3S |
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
6-methyl-2-methylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H9NO3S/c1-6-3-4-7-8(5-6)13-9(10-7)14(2,11)12/h3-5H,1-2H3 |
Clé InChI |
VDBCLRHHWCDXKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


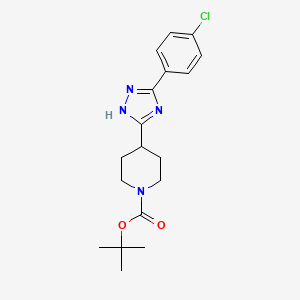
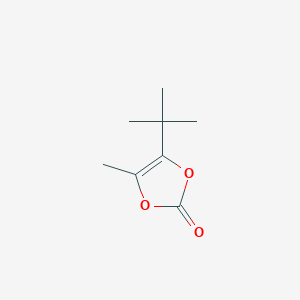
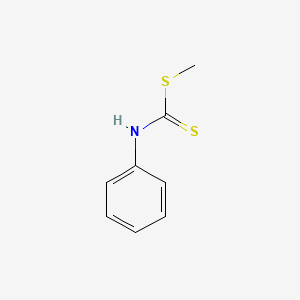
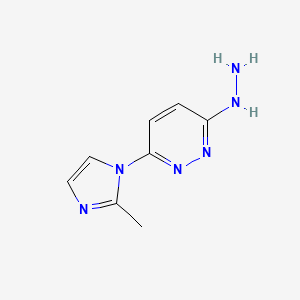
![4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B8775776.png)
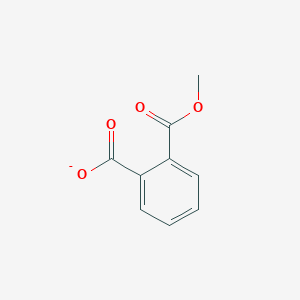

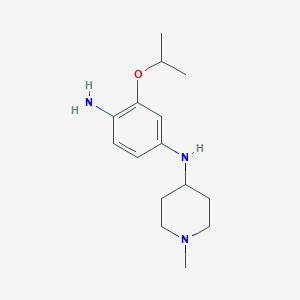
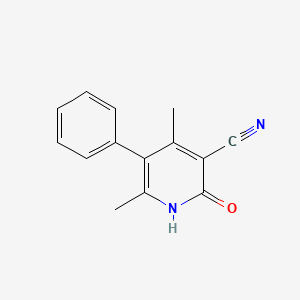
![N-(3-bromophenyl)-6-fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B8775813.png)
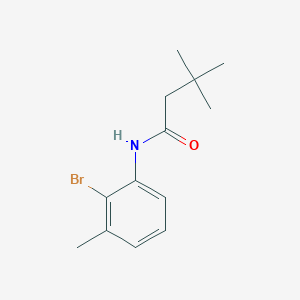
![7-Acetyl-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B8775832.png)
![Propanoic acid, 2,2-dimethyl-, (5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl ester](/img/structure/B8775837.png)
